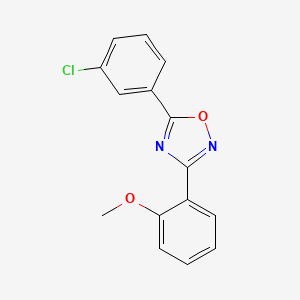
5-(3-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclodehydration reactions or the reaction of diacylhydrazines with cyclodehydrating agents. For example, compounds with similar structures have been synthesized from methy 4-hydroxybenzoate and 4-cyanophenol, showing the versatility of synthetic methods for oxadiazole derivatives (Yao-dong, 2013).
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of closely related compounds, revealing planar tetrazole rings and the lack of conjugation between the aryl and tetrazole groups, indicative of the structural features that may also be present in 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The photochemistry of some oxadiazoles, including those with aryl groups, has been investigated, showing that intermediates from the breaking of the ring O−N bond can develop into various products, depending on their structures and reaction conditions. This insight into the reactivity of oxadiazole rings may apply to 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole as well (Buscemi et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline forms can be inferred from studies on similar compounds. For instance, the liquid crystalline properties of oxadiazole-based compounds have been studied, revealing the presence of nematic and smectic phases in some derivatives, which could suggest similar properties in 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole under certain conditions (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of oxadiazole derivatives can be quite varied. For instance, the corrosion inhibition efficiency of a similar oxadiazole compound for mild steel in sulfuric acid demonstrates the potential for these compounds to be used in material protection, highlighting their chemical stability and potential applications beyond biological activity (Bouklah et al., 2006).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-8-3-2-7-12(13)14-17-15(20-18-14)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYQBIBJEBHSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)


![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)

![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)


![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)